6-chloro-4-(methylsulfonyl)-N'-[(4-nitrophenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide 6-chloro-4-(methylsulfonyl)-N'-[(4-nitrophenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 866134-94-3
VCID: VC7540645
InChI: InChI=1S/C17H15ClN4O6S/c1-29(26,27)21-10-16(28-15-7-4-12(18)8-14(15)21)17(23)20-19-9-11-2-5-13(6-3-11)22(24)25/h2-9,16H,10H2,1H3,(H,20,23)/b19-9+
SMILES: CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C17H15ClN4O6S
Molecular Weight: 438.84

6-chloro-4-(methylsulfonyl)-N'-[(4-nitrophenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

CAS No.: 866134-94-3

Cat. No.: VC7540645

Molecular Formula: C17H15ClN4O6S

Molecular Weight: 438.84

* For research use only. Not for human or veterinary use.

6-chloro-4-(methylsulfonyl)-N'-[(4-nitrophenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide - 866134-94-3

Specification

CAS No. 866134-94-3
Molecular Formula C17H15ClN4O6S
Molecular Weight 438.84
IUPAC Name 6-chloro-4-methylsulfonyl-N-[(E)-(4-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Standard InChI InChI=1S/C17H15ClN4O6S/c1-29(26,27)21-10-16(28-15-7-4-12(18)8-14(15)21)17(23)20-19-9-11-2-5-13(6-3-11)22(24)25/h2-9,16H,10H2,1H3,(H,20,23)/b19-9+
Standard InChI Key GJISRTQUNKVTQZ-DJKKODMXSA-N
SMILES CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 3,4-dihydro-2H-1,4-benzoxazine scaffold substituted at position 6 with a chlorine atom and at position 4 with a methylsulfonyl group. The carbohydrazide side chain at position 2 is further functionalized with a (4-nitrophenyl)methylene group, creating a conjugated hydrazone linkage. This arrangement introduces multiple sites for molecular interactions, including hydrogen bonding (via the hydrazide and nitro groups) and hydrophobic interactions (via the aromatic rings).

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number866134-94-3
Molecular FormulaC17H15ClN4O6S\text{C}_{17}\text{H}_{15}\text{ClN}_{4}\text{O}_{6}\text{S}
Molecular Weight438.84 g/mol
IUPAC Name6-Chloro-4-methylsulfonyl-N-[(E)-(4-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzoxazine-2-carboxamide
SMILESCS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NN=CC3=CC=C(C=C3)N+[O-]
InChIKeyGJISRTQUNKVTQZ-DJKKODMXSA-N

The stereochemistry of the hydrazone group (E-configuration) is critical for maintaining planar conjugation, which may influence binding to biological targets.

Synthetic Pathways and Modifications

Analytical Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming structure. For example, the 1H^1\text{H}-NMR spectrum of a similar hydrazone derivative shows distinct peaks for the imine proton (δ8.59.0\delta \approx 8.5–9.0 ppm) and aromatic protons (δ7.08.0\delta \approx 7.0–8.0 ppm) .

SupplierPurityQuantityPrice Range (USD)
Key Organics>95%1–50 mg$200–$1,000
American Custom Chemicals>90%5–100 mg$150–$800

Prices vary based on scale and purification level. Researchers must request Safety Data Sheets (SDS) to address hazards such as skin irritation and environmental toxicity.

Future Research Directions

  • Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains.

  • Structure-Activity Relationships (SAR): Modify the nitro group position or replace the methylsulfonyl moiety to optimize potency.

  • Pharmacokinetic Studies: Investigate metabolic stability and bioavailability using in silico models.

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